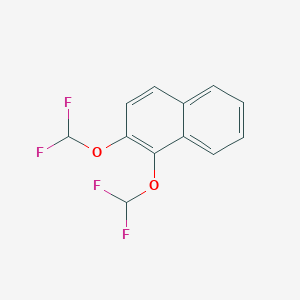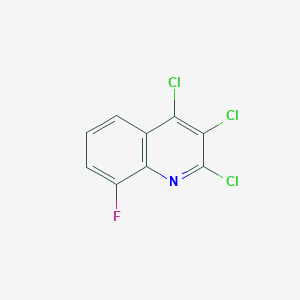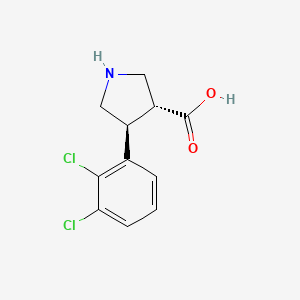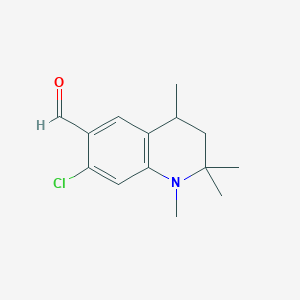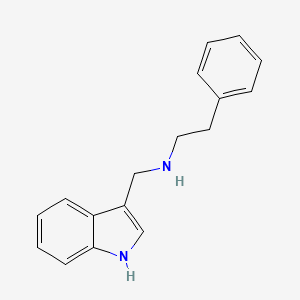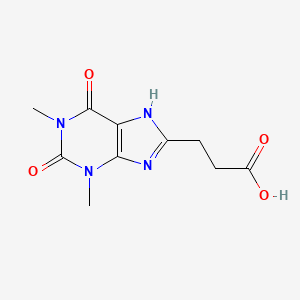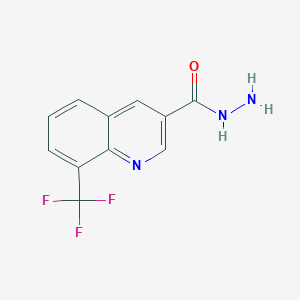![molecular formula C14H14FN3O B11860062 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile is a complex organic compound that features a benzonitrile core substituted with a fluoro group and an imidazole ring The imidazole ring is further substituted with a hydroxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles under mild conditions . The imidazole ring is then functionalized with a hydroxypropyl group through nucleophilic substitution reactions.
The benzonitrile core is prepared separately, often starting from a fluorinated benzene derivative. The final step involves coupling the imidazole derivative with the benzonitrile core using a suitable linker, such as a methylene bridge, under controlled conditions to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro group.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Formation of substituted benzonitriles with various functional groups replacing the fluoro group.
Aplicaciones Científicas De Investigación
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloprotein enzymes. The fluoro and nitrile groups can enhance binding affinity and specificity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-[[5-(2-hydroxyethyl)imidazol-1-yl]methyl]benzonitrile
- 3-Fluoro-4-[[5-(4-hydroxybutyl)imidazol-1-yl]methyl]benzonitrile
- 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzamide
Uniqueness
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile is unique due to the specific substitution pattern on the benzonitrile core and the presence of both fluoro and hydroxypropyl groups. This combination of functional groups provides a unique set of chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H14FN3O |
|---|---|
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
3-fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C14H14FN3O/c15-14-6-11(7-16)3-4-12(14)9-18-10-17-8-13(18)2-1-5-19/h3-4,6,8,10,19H,1-2,5,9H2 |
Clave InChI |
HISNDKBVNSCFDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)F)CN2C=NC=C2CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid](/img/structure/B11859979.png)
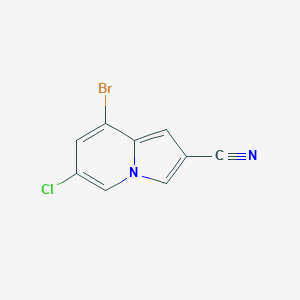
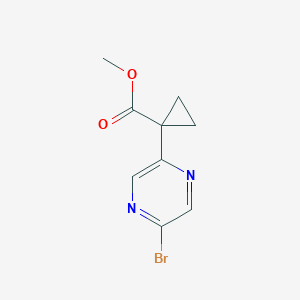

![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)

